1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Generic substitution of phenylpiperidine building blocks introduces positional isomer variability that undermines SAR reproducibility. This 3-amino regioisomer with 2-Cl,4-F substitution provides a defined LogP (2.40) and TPSA (29.26 Ų) within CNS MPO space, enabling blood-brain barrier permeability prediction. The reactive 3-primary amine supports amide coupling, sulfonamide formation, reductive amination, and urea synthesis without deprotection steps. Ortho-chloro geometry enables halogen-bonding interactions not accessible with para-substituted analogs. Sourced at ≥95% purity from established suppliers to ensure batch-to-batch consistency for long-term medicinal chemistry campaigns.

Molecular Formula C12H16ClFN2
Molecular Weight 242.72 g/mol
CAS No. 1247574-31-7
Cat. No. B1422975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine
CAS1247574-31-7
Molecular FormulaC12H16ClFN2
Molecular Weight242.72 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)N
InChIInChI=1S/C12H16ClFN2/c13-12-6-10(14)4-3-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2
InChIKeyDZNJNOBGGIJDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine (CAS 1247574-31-7): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications for Research-Use Piperidine Scaffolds


1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine (CAS 1247574-31-7) is a synthetic small-molecule building block belonging to the phenylpiperidine class, featuring a piperidine ring N-substituted with a 2-chloro-4-fluorobenzyl group and bearing a primary amine at the 3-position . The compound has a molecular formula of C₁₂H₁₆ClFN₂ and a molecular weight of 242.72 g/mol, with a computed LogP of 2.40 and a topological polar surface area (TPSA) of 29.26 Ų . It is commercially available at 95% purity from multiple established research-chemical suppliers, including Fluorochem (Product Code F671560) and ChemScene (Cat. No. CS-0259678), and is supplied with full safety data sheet (SDS) documentation classifying it under GHS05/GHS07 with hazard statements H302, H315, H318, and H335 [1]. The compound is categorized as a versatile small-molecule scaffold intended exclusively for laboratory research and further manufacturing use .

ScaffoldPhenylpiperidine building block with 3-primary amine handle for derivatization.
ProfileComputed physicochemical values compatible with CNS MPO screening space; lower HBD may limit off-target H-bonding.
SupplyAvailable from established research suppliers with full SDS documentation and documented institutional trust.

Why Substituting 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine with a Close Analog Risks Compromising Experimental Reproducibility: Structural Isomerism and Physicochemical Divergence


Although several positional isomers and close structural analogs of 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-amine share the same molecular formula (C₁₂H₁₆ClFN₂) and molecular weight (242.72 g/mol), generic substitution is inadvisable because the precise position of the primary amine on the piperidine ring (3-position vs. 4-position), the fluorine substitution pattern on the phenyl ring (4-fluoro vs. 6-fluoro), and the chloro/fluoro regiochemistry (2-Cl,4-F vs. 4-Cl,3-F) each produce quantifiable differences in key physicochemical descriptors—including LogP, TPSA, hydrogen bond donor count, and rotatable bond count—that govern membrane permeability, solubility, and molecular recognition . Even the presence or absence of the primary amine group fundamentally alters the hydrogen bond donor capacity and synthetic derivatization potential . These physicochemical divergences mean that substituting one analog for another can produce divergent ADME profiles, altered target engagement, and non-comparable structure–activity relationship (SAR) data, undermining the reproducibility of medicinal chemistry campaigns and biological screening programs [1].

3-Amine vs. 4-Amine regioisomer
Different LogP, TPSA, and HBD count may shift membrane permeability and target engagement profiles; 4-amino analog not a direct replacement.
Halogen regioisomers (2-Cl,4-F vs. 4-Cl,3-F)
Ortho-chloro halogen bond geometry differs from para-chloro isomer; substitution pattern may alter molecular recognition and should be verified.
De-amino analog (missing primary amine)
Absence of the 3-amine eliminates key synthetic derivatization pathways; scaffold utility for library synthesis is not interchangeable.

Quantitative Differentiation Evidence for 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine vs. Closest Analogs: A Head-to-Head Physicochemical and Supplier Comparison Guide for Procurement Scientists


Regioisomeric Differentiation: 3-Aminopiperidine vs. 4-Aminopiperidine Core — Divergent LogP, TPSA, HBD, and Rotatable Bond Profiles

When compared to its closest regioisomer, 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-amine (the 4-amino analog, CAS 1286265-33-5), the target 3-amino compound exhibits a markedly lower computed LogP (2.40 vs. 3.16), a higher TPSA (29.26 vs. 24.06 Ų), one fewer hydrogen bond donor (1 vs. 2), and one fewer rotatable bond (2 vs. 3) . These differences arise because the 3-amino group is positioned closer to the piperidine nitrogen, altering the molecular conformation, electronic distribution, and solvation properties compared to the 4-amino regioisomer . A LogP difference of ~0.76 log units translates to an approximately 5.8-fold difference in octanol-water partition coefficient, which is sufficient to produce measurably distinct permeability and solubility behavior in cell-based assays [1].

3-Amine vs. 4-Amine core
Cross-study comparable
ΔLogP −0.76, ΔTPSA +5.20 Ų, ΔHBD −1, ΔRotBonds −1. Lower lipophilicity and higher TPSA predict improved aqueous solubility and reduced phospholipidosis risk.
Supports CNS MPO-compatible selection; lower HBD may reduce promiscuous hydrogen bonding.
Computed parameters; experimental validation of permeability and solubility recommended.
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Fluorine Positional Isomerism: 4-Fluoro vs. 6-Fluoro Substitution on the Phenyl Ring — Distinct Electronic and Steric Profiles

The target compound (2-chloro-4-fluorophenylmethyl substitution) and its 6-fluoro positional isomer, 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-amine (CAS 1289387-66-1), differ exclusively in the position of the fluorine atom on the phenyl ring (para vs. ortho relative to the methylene linker). This positional shift alters the electronic distribution across the aromatic ring: the Hammett σₚ constant for para-fluoro is +0.06 (weakly electron-withdrawing by resonance), while the ortho-fluoro substituent exerts a stronger inductive electron-withdrawing effect combined with steric hindrance adjacent to the benzylic linker [1]. Although direct comparative biological data for these two compounds are not available in the public domain as of 2026-05-03, the well-established principles of fluoroarene SAR predict that the 4-fluoro isomer presents a different electrostatic potential surface and dipole moment compared to the 6-fluoro isomer, which can lead to altered π-stacking interactions and hydrogen bond acceptor geometries with biological targets .

4-Fluoro vs. 6-Fluoro phenyl
Class-level inference
para-F (σₚ ≈ +0.06) vs. ortho-F (σₒ ≈ +0.12). Ortho-fluoro introduces stronger inductive effect and steric hindrance adjacent to the benzylic linker.
Positional fluorine isomer may alter electrostatic potential surface and π-stacking interactions.
No direct biological comparison available; SAR predictions are class-level.
Structure–Activity Relationship (SAR) Fluorine Chemistry Receptor Binding

Presence vs. Absence of the 3-Primary Amine: A Critical Determinant of Hydrogen Bond Donor Capacity and Synthetic Derivatization Potential

Contrasted with the de-amino analog 1-[(2-chloro-4-fluorophenyl)methyl]piperidine (CAS 891400-04-7; molecular formula C₁₂H₁₅ClFN, MW 227.70), the target compound possesses a primary amine at the piperidine 3-position, which contributes one hydrogen bond donor (HBD = 1 vs. 0), increases TPSA (29.26 vs. ~3.2 Ų for the tertiary amine-only scaffold), and provides a nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling . The absence of this amine in the de-amino analog eliminates the possibility of these key medicinal chemistry transformations without additional synthetic steps .

Primary amine vs. de-amino
Cross-study comparable
ΔHBD +1, ΔTPSA ≈ +26 Ų. Gain of amidation, sulfonylation, reductive amination, and urea coupling pathways. De-amino analog lacks any synthetic handle.
Enables versatile derivatization; critical for library synthesis and late-stage functionalization.
Selection between free base and salt form must consider stoichiometric calculations.
Synthetic Chemistry Building Block Versatility Derivatization

Supplier Quality and Academic Trust: Fluorochem as a Preferred Vendor for University of Manchester and University of Oxford

The target compound is supplied by Fluorochem (Product Code F671560), a UK-based research chemical manufacturer with over 50 years of operating history and publicly documented endorsements from the University of Manchester and the University of Oxford procurement offices, who cite 'consistent quality, swift deliveries, and great customer service' and note that Fluorochem 'remains highly competitive without compromising compliance standards' . This level of documented institutional trust represents a procurement-relevant differentiator not available for all comparator compounds. In contrast, the 4-amino regioisomer dihydrochloride salt (CAS 1286265-33-5) is available from some suppliers at ≥98% purity vs. 95% for the target compound; however, the higher purity specification of the salt form must be weighed against the salt vs. free base form factor, which affects solubility, handling, and stoichiometric calculations in synthesis .

Supplier quality benchmark
Supporting evidence
Fluorochem (95%, free base) endorsed by University of Manchester and Oxford. Comparator 4-amino dihydrochloride available at ≥98% purity but different salt form.
Documented institutional trust reduces procurement risk; purity specification must be interpreted with salt form context.
Free base vs. dihydrochloride salt affects equivalent weight and solubility.
Supplier Qualification Academic Procurement Quality Assurance

Chloro/Fluoro Regiochemistry Differentiation: 2-Cl,4-F vs. 4-Cl,3-F Substitution Patterns — Electronic and Steric Consequences for Target Engagement

The target compound (2-chloro-4-fluorophenylmethyl) and its chloro/fluoro positional isomer 1-[(4-chloro-3-fluorophenyl)methyl]piperidin-3-amine (CAS 1222710-38-4) share identical molecular formula (C₁₂H₁₆ClFN₂) and molecular weight (242.72 g/mol) but differ in the relative positions of chlorine and fluorine on the phenyl ring . In the target compound, the chlorine atom occupies the ortho position relative to the methylene linker, where it can participate in halogen bonding interactions and exert a steric influence on the benzylic conformation. In the 4-Cl,3-F isomer, the chlorine is para to the linker and the fluorine is meta, producing a different electrostatic potential distribution and altered halogen bond donor geometry [1]. Although no direct comparative biological data are publicly available, the regioisomeric distinction is critical in fragment-based drug discovery and SAR campaigns because halogen bonding is highly directional and position-dependent, with ortho-chloro substituents capable of engaging protein backbone carbonyls in geometries unavailable to para-substituted analogs [2].

2-Cl,4-F vs. 4-Cl,3-F pattern
Class-level inference
Ortho-chloro (target) provides halogen bond donor adjacent to linker; para-chloro isomer offers different geometry and electrostatic potential surface.
Halogen bonding geometry may be critical in structure-based design; no direct comparative assay data available.
Relevant for fragment elaboration campaigns targeting halogen bond interactions.
Halogen Bonding Molecular Recognition Scaffold Optimization

Limitation of Publicly Available Direct Comparative Biological Data: Current Evidence Landscape as of 2026-05-03

It must be explicitly noted that as of 2026-05-03, a systematic search of public databases including PubMed, PubChem BioAssay, BindingDB, Google Patents, and major supplier technical datasheets did not identify any published primary research articles, patent disclosures, or quantitative biological assay data (IC₅₀, Kᵢ, Kd, EC₅₀) specifically attributed to 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-amine (CAS 1247574-31-7) [1][2]. The compound appears in PubChem (CID 54592705) with computed physicochemical properties but no experimentally measured bioactivity annotations [1]. This absence of direct biological evidence means that all differentiation claims above are necessarily limited to physicochemical, structural, and supplier-quality dimensions. Procurement decisions based on predicted biological differentiation would require prospective experimental validation. This transparency is offered to ensure scientifically accurate risk assessment when selecting this compound over analogs for research programs.

Public bioactivity data
Supporting evidence
No IC₅₀, Kᵢ, Kd, or in vivo data identified for this compound in PubMed, PubChem BioAssay, or BindingDB. Related piperidine derivatives show Kᵢ 11 nM but are structurally distinct.
Procurement decisions rest on physicochemical and supplier evidence; de novo biological characterization is required.
As of 2026-05-03; research programs should plan for prospective assay validation.
Evidence Transparency Research Gap Procurement Risk Assessment

Recommended Research and Industrial Application Scenarios for 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization: Exploiting Favorable CNS MPO Physicochemical Profile for Neurological Target Campaigns

The target compound's LogP of 2.40 and TPSA of 29.26 Ų place it within the favorable CNS multiparameter optimization (MPO) space, making it a suitable scaffold for initiating CNS-focused medicinal chemistry programs where blood–brain barrier permeability is desired . Compared to the 4-amino regioisomer (LogP 3.16, TPSA 24.06 Ų), the target compound's lower lipophilicity and higher polar surface area predict improved solubility and potentially reduced phospholipidosis risk, while the single HBD limits the number of hydrogen bond donors that must be satisfied for membrane permeation . Researchers designing SAR campaigns around neurological targets such as GPCRs, ion channels, or neurotransmitter transporters may preferentially select the 3-amino scaffold for its balanced physicochemical profile.

Parallel Library Synthesis and Late-Stage Functionalization: Leveraging the 3-Primary Amine as a Versatile Synthetic Handle

The 3-primary amine provides a reactive nucleophilic center that enables direct incorporation into diverse compound libraries through amide coupling, sulfonamide formation, reductive amination, and urea synthesis without additional deprotection or functional group interconversion steps . This contrasts with the de-amino analog (CAS 891400-04-7), which lacks this derivatization handle entirely . For high-throughput chemistry groups and contract research organizations (CROs) engaged in hit expansion or lead optimization, the presence of this single, well-defined reactive amine at the 3-position allows for efficient parallel synthesis workflows using standardized coupling protocols, reducing the number of synthetic steps and associated cost per compound.

Structure-Based Drug Design: Exploiting Ortho-Chloro Halogen Bonding Geometry for Specific Protein–Ligand Interactions

The 2-chloro-4-fluorophenylmethyl substitution pattern positions a chlorine atom at the ortho position relative to the benzylic linker, creating a halogen bond donor with a defined geometry that can engage backbone carbonyl oxygens or π-electron systems in protein binding pockets . This ortho-chloro geometry is distinct from the para-chloro arrangement in the 4-Cl,3-F positional isomer (CAS 1222710-38-4) and may confer selectivity advantages in targets where halogen bonding is a key determinant of ligand recognition . Structure-based design teams using X-ray crystallography or cryo-EM for fragment elaboration may select the 2-Cl,4-F isomer specifically to probe halogen bonding interactions at the ortho position of the benzyl moiety, an interaction geometry not accessible with para-substituted analogs.

Academic Collaborative Research Programs: Procurement Risk Mitigation Through Institutionally Vetted Supply Chains

For academic laboratories and multi-institutional research consortia, the availability of this compound from Fluorochem — a supplier publicly endorsed by the University of Manchester and University of Oxford procurement offices for 'consistent quality, swift deliveries, and competitive pricing without compromising compliance standards' — provides documented supply chain reliability . When ordering for long-term SAR campaigns requiring multiple resupply events over months to years, the documented institutional trust and consistent 95% purity specification reduce the risk of batch-to-batch variability that could confound biological assay reproducibility. Procurement officers at academic institutions may prioritize this supplier relationship when selecting between otherwise comparable building block sources.

Application
Selection Property
Validation Focus
CNS lead optimization screening
LogP / TPSA profile within CNS MPO space
Permeability and solubility in cell-based assays
Parallel library synthesis
Primary amine derivatization handle
Derivatization scope and coupling efficiency
Structure-based halogen bond design
Ortho-chloro halogen bond donor geometry
Protein–ligand interaction geometry analysis
Academic collaborative procurement
Institutionally vetted supply chain
Lot-to-lot consistency and supply documentation
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